molecular formula C20H29NO3 B1325702 Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate CAS No. 898771-10-3

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate

Cat. No.: B1325702
CAS No.: 898771-10-3
M. Wt: 331.4 g/mol
InChI Key: NLYDPDZDXAZFHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate typically involves the reaction of ethyl heptanoate with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and cognitive-enhancing properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, including the cholinergic and glutamatergic systems. It may also interact with various receptors and enzymes, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:

  • Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
  • Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
  • 4-Cyano-4’-piperidinomethyl benzophenone

These compounds share similar structural features but differ in their specific chemical properties and biological activities.

Biological Activity

Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate (CAS No. 898771-10-3) is a synthetic compound that has generated interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group, a ketone functional group, and a pyrrolidinomethyl substituent attached to a phenyl ring. Its molecular formula is C20H29NO3C_{20}H_{29}NO_3, and it has a molecular weight of approximately 331.45 g/mol.

Pharmacological Properties

Research into the biological activity of this compound indicates several potential pharmacological properties:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways and cellular functions.
  • Receptor Binding : The compound has been investigated for its ability to bind to various receptors, which could modulate neurotransmitter systems such as cholinergic and glutamatergic pathways.
  • Neuroprotective Effects : There is ongoing research into its potential neuroprotective effects, which may have implications for treating neurodegenerative diseases.

The mechanism of action of this compound involves its interaction with biological macromolecules. It is believed to modulate neurotransmitter systems by binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways. This interaction may disrupt normal cellular functions, contributing to its observed biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit enzyme activity related to neurotransmitter degradation, suggesting a potential role in enhancing synaptic transmission.
  • Animal Models : Animal studies are underway to evaluate the compound's effects on cognitive function and neuroprotection in models of Alzheimer's disease. Preliminary results indicate improved memory retention in treated subjects compared to controls.
  • Comparative Analysis : Comparative studies with structurally similar compounds (e.g., Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate) have shown variations in biological activity, indicating that slight changes in structure can significantly influence pharmacological outcomes .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoateDifferent substitution patternDistinct pharmacological properties
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoateVariation in carbon chain lengthPotentially different metabolic pathways
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoateShorter carbon chainMay exhibit different pharmacokinetics

Properties

IUPAC Name

ethyl 7-oxo-7-[3-(pyrrolidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDPDZDXAZFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643233
Record name Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-10-3
Record name Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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